molecular formula C5H13N B094570 N-Methylbutylamine CAS No. 110-68-9

N-Methylbutylamine

Cat. No.: B094570
CAS No.: 110-68-9
M. Wt: 87.16 g/mol
InChI Key: QCOGKXLOEWLIDC-UHFFFAOYSA-N
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Description

DN 108: is a versatile compound known for its high flash point and controlled volatility. It is free from harmful constituents such as chlorinated or benzene hydrocarbons. This compound is widely used for its excellent dissolving action on paints, inks, varnishes, and adhesives. It is compatible with most synthetic resins, including epoxies, polyurethanes, and acrylics .

Mechanism of Action

Target of Action

N-Methylbutylamine is a secondary aliphatic amine

Mode of Action

For instance, it can act as a Bronsted base, capable of accepting a hydron from a donor . It can also neutralize acids in exothermic reactions to form salts plus water .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Furthermore, its stability and reactivity could be affected by factors such as pH, temperature, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DN 108 involves a series of chemical reactions designed to achieve its unique properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to be non-corrosive on metals and perfectly water-soluble .

Industrial Production Methods: DN 108 is produced on an industrial scale, ensuring its high flash point and controlled volatility. The production process includes distillation for recycling and easy salting-out of oils and smears in oil extractors. The flash point remains stable throughout the evaporation duration .

Chemical Reactions Analysis

Types of Reactions: DN 108 undergoes various chemical reactions, including:

    Oxidation: DN 108 can be oxidized under specific conditions, although detailed reaction mechanisms are not publicly available.

    Reduction: The compound can also undergo reduction reactions, depending on the reagents and conditions used.

    Substitution: DN 108 can participate in substitution reactions, particularly with other organic compounds.

Common Reagents and Conditions: The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from these reactions include various derivatives of DN 108, which retain its core properties while exhibiting new functionalities.

Scientific Research Applications

Chemistry: In chemistry, DN 108 is used as a solvent for dissolving paints, inks, varnishes, and adhesives. Its compatibility with synthetic resins makes it valuable in various chemical processes .

Biology: DN 108’s non-corrosive nature and water solubility make it suitable for biological applications, particularly in cleaning and preparation processes.

Medicine: While DN 108 is not directly used in medicinal formulations, its properties make it useful in the preparation and cleaning of medical equipment and surfaces.

Industry: DN 108 is extensively used in industrial applications, including the cleaning of application materials, degreasing and cleaning of metallic parts, and surface preparation before painting .

Comparison with Similar Compounds

Uniqueness: DN 108 stands out due to its combination of high flash point, controlled volatility, non-corrosive nature, and perfect water solubility. These properties make it a preferred choice in various applications, particularly where safety and efficiency are paramount .

Properties

IUPAC Name

N-methylbutan-1-amine
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InChI

InChI=1S/C5H13N/c1-3-4-5-6-2/h6H,3-5H2,1-2H3
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InChI Key

QCOGKXLOEWLIDC-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC
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Molecular Formula

C5H13N
Record name N-METHYLBUTYLAMINE
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DSSTOX Substance ID

DTXSID9059389
Record name 1-Butanamine, N-methyl-
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Molecular Weight

87.16 g/mol
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Physical Description

N-methylbutylamine appears as a water-white liquid with an ammonia-like odor. Density 0.736 g / cm3 and flash point 35 °F (Aldrich). Vapors heavier than air. Used to make other chemicals., Colorless liquid with an ammonical odor; [CAMEO]
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Boiling Point

91 °C
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Flash Point

55 °F (NFPA, 2010), 55 °F (13 °C) (open cup)
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Solubility

Miscible in water
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Density

0.7637 g/cu cm at 15 °C
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

50.5 [mmHg]
Record name N-Methylbutylamine
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Color/Form

Liquid

CAS No.

110-68-9
Record name N-METHYLBUTYLAMINE
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Melting Point

Freezing point: -75.0 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methylbutylamine
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N-Methylbutylamine
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N-Methylbutylamine
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